AR420626

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AR420626 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Receptor Binding and Activation

AR420626 selectively binds to GPR41/FFA3, a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs). Structural analyses reveal:

- Binding Affinity : Exhibits pEC<sub>50</sub> = 5.74 for FFA3, with minimal activity at FFA2 .

- Receptor Specificity : Unlike SCFAs (e.g., propionate), this compound does not activate FFA2, attributed to its larger binding cavity volume (385 ų vs. 332 ų in FFA2) .

| Property | This compound Interaction |

|---|---|

| Target Receptor | GPR41/FFA3 (Selective) |

| Binding Site Residues | Hydrophobic residues (Phe 96, Tyr 151, Leu 171) in FFA3 |

| EC<sub>50</sub> | 5.74 (FFA3) |

Apoptosis Induction in Hepatocellular Carcinoma

This compound triggers extrinsic apoptosis in HCC cells via TNF-α upregulation and caspase activation:

- Dose-Dependent Effects :

Mechanistic Pathway :

- TNF-α Upregulation : 25 µM this compound elevated TNF-α mRNA by 6.5-fold (HepG2) and 8.1-fold (HLE) .

- Caspase Activation : Blocked by TNF-α antagonist R-7050, confirming pathway dependency .

- HDAC Inhibition : Reduced HDAC3/5/7 protein levels by 40–60%, increasing histone H3 acetylation .

HDAC Inhibition and Epigenetic Modulation

This compound suppresses histone deacetylases (HDACs) via proteasome activation:

- HDAC Degradation :

- Proteasome Link : mTOR phosphorylation increased proteasome activity, degrading HDACs .

| HDAC Subtype | Reduction (%) in HepG2 | Reduction (%) in HLE |

|---|---|---|

| HDAC3 | 58 | 62 |

| HDAC5 | 63 | – |

| HDAC7 | 70 | 65 |

In Vivo Antitumor Activity

In HepG2 xenograft models, this compound demonstrated dose-dependent tumor suppression:

- Dosing : 0.1 mg/kg (days 0–4) → 0.2 mg/kg (days 7–11) .

- Efficacy : Tumor weight reduced by 64% vs. control (p < 0.01) .

- Safety : No significant changes in serum biomarkers (AST, ALT, Cr) or organ histology .

Comparative Pharmacology

This compound’s selectivity contrasts with endogenous FFA3 agonists:

| Agonist | FFA3 EC<sub>50</sub> | FFA2 Activity | Apoptotic Efficacy |

|---|---|---|---|

| This compound | 5.74 | None | High (↑ TNF-α) |

| Propionate | 4.1 mM | Yes | Moderate |

| Butyrate | 2.8 mM | Yes | Low |

Synthetic and Structural Insights

This compound’s hexahydroquinoline core and dichlorophenyl group enhance receptor binding:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action:

AR420626 has been shown to suppress the growth of HCC cells by inducing apoptosis, primarily through the activation of the GPR41 receptor. This process involves the inhibition of histone deacetylases (HDACs), which are critical for regulating gene expression related to cell survival and apoptosis. The compound's mechanism includes:

- Induction of TNF-α expression, a pro-apoptotic cytokine.

- Activation of the mTOR pathway leading to proteasome activation and reduction in HDAC levels .

Case Study:

In a study involving HepG2 and HLE cell lines, this compound significantly inhibited cell proliferation. The IC50 value for HepG2 cells was approximately 25 µM. Flow cytometry analysis indicated that apoptosis rates increased in a dose-dependent manner after treatment with this compound .

Table 1: Summary of this compound Effects on HCC Cells

| Cell Line | Treatment Concentration (µM) | Time (h) | Proliferation Inhibition (%) | Apoptosis Induction |

|---|---|---|---|---|

| HepG2 | 10, 25 | 24 | Significant | Yes |

| HepG2 | 10, 25 | 48 | Significant | Yes |

| HLE | 25 | 48 | Significant | Yes |

| HLE | 10, 25 | 72 | Significant | Yes |

Metabolic Disorders

Potential Role in Obesity Management:

Recent studies suggest that this compound may influence metabolic pathways relevant to obesity. By acting on GPR41, it could play a role in modulating gut hormone secretion and energy homeostasis. This is particularly significant given the increasing prevalence of obesity-related conditions.

Research Findings:

Research indicates that short-chain fatty acids (SCFAs), which activate GPR41, can enhance metabolic health by improving insulin sensitivity and promoting weight loss. The agonistic action of this compound on GPR41 could mimic these effects, potentially offering a therapeutic avenue for obesity management .

Implications for Future Research

The findings surrounding this compound's role as a selective GPR41 agonist highlight its potential as a therapeutic agent not only in oncology but also in metabolic health. Future studies should focus on:

- Longitudinal effects of this compound on metabolic parameters in animal models.

- Clinical trials to evaluate its efficacy and safety in human populations with obesity or HCC.

Wirkmechanismus

AR420626 exerts its effects by selectively activating free fatty acid receptor 3 (FFAR3). This activation leads to the modulation of various signaling pathways, including the inhibition of histone deacetylases (HDACs) and the activation of the mammalian target of rapamycin (mTOR) pathway. These molecular targets and pathways are involved in processes such as apoptosis, glucose uptake, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

AR420626: Selective FFAR3 agonist with anti-inflammatory, anticancer, and antidiabetic activities.

FFA2 Agonists: Compounds that selectively activate free fatty acid receptor 2 (FFAR2), involved in similar metabolic and inflammatory processes.

GPR41 Agonists: Compounds that target GPR41, another receptor involved in short-chain fatty acid signaling

Uniqueness

This compound is unique due to its high selectivity for FFAR3 and its ability to modulate multiple signaling pathways, making it a valuable tool in scientific research and potential therapeutic applications .

Biologische Aktivität

AR420626 is a selective agonist of the free fatty acid receptor 3 (FFA3), also known as GPR41. This compound has garnered attention due to its potential therapeutic effects, particularly in the context of cancer and gastrointestinal disorders. Below is a comprehensive overview of its biological activity, including key findings from various studies, case studies, and relevant data tables.

This compound primarily acts as an agonist for FFA3, which is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) such as acetate and propionate. The activation of FFA3 has been linked to various physiological processes, including modulation of inflammation and apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : this compound induces apoptosis in hepatocellular carcinoma (HCC) cells by inhibiting HDACs, leading to increased acetylation of histones and subsequent gene expression changes. This mechanism is thought to enhance the cytotoxic effects of conventional chemotherapeutics like cisplatin .

- Induction of TNF-α : The compound increases the expression of tumor necrosis factor-alpha (TNF-α), a pro-apoptotic cytokine, which plays a crucial role in mediating the apoptotic effects observed in HCC cells .

Case Study: HepG2 Xenograft Model

A study utilizing nude mice with HepG2 xenografts demonstrated that treatment with this compound significantly suppressed tumor growth. The compound was shown to induce apoptosis through the activation of proteasomes and mTOR signaling pathways, leading to reduced levels of HDAC proteins and increased TNF-α expression .

Data Table: Effects of this compound on HCC Cells

| Parameter | Control | This compound (25 µM) | Significance |

|---|---|---|---|

| Cell Viability (%) | 100% | 45% | p < 0.01 |

| Cleaved Caspase-3 Levels | Low | High | p < 0.01 |

| TNF-α mRNA Expression | Baseline | Increased | p < 0.05 |

| HDAC Protein Levels | Normal | Decreased | p < 0.01 |

Inhibition of Gut Motility

This compound has also been shown to influence gastrointestinal motility. It inhibits nicotine and serotonin-induced changes in the motility of isolated rat colon muscle strips, suggesting potential applications in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) or other motility-related conditions .

Summary of Biological Activities

- Antitumor Activity : Induces apoptosis in HCC cells via HDAC inhibition and TNF-α upregulation.

- Gastrointestinal Effects : Modulates gut motility through FFA3 activation, potentially beneficial for treating GI disorders.

- Inflammatory Response Modulation : Alters cytokine profiles in response to SCFA signaling.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of AR420626 in modulating immune and metabolic pathways?

this compound functions as a selective agonist for the free fatty acid receptor 3 (FFA3/GPR41), which is expressed in peripheral neurons and immune cells. Activation of FFA3 by this compound inhibits neurogenic motility in the colon by suppressing nitric oxide (NO)-mediated muscle relaxation, as demonstrated in rat models . Additionally, it stimulates glucagon-like peptide-1 (GLP-1) secretion in colon crypt cultures, linking it to metabolic regulation . This dual role highlights its potential in studying gut-brain axis interactions.

Q. What experimental models are commonly used to study this compound's effects?

- In vitro models : Colon crypt cultures to assess GLP-1 secretion .

- In vivo models : Rat defecation assays to evaluate serotonin-induced fecal output and neurogenic motility .

- Ex vivo systems : Isolated colonic tissues to measure NO release and muscle contraction dynamics . These models are selected for their relevance to FFA3's role in metabolic and neural pathways.

Q. How can researchers validate the specificity of this compound for FFA3?

- Use selective FFA3 antagonists (e.g., β-hydroxybutyrate, BHB) to block this compound's effects in control experiments .

- Compare results with other FFA3 agonists (e.g., MQC) and antagonists in parallel assays to confirm receptor-specific activity .

- Employ knockout animal models or siRNA-mediated FFA3 silencing to isolate receptor-dependent responses .

Advanced Research Questions

Q. How do contradictory findings about this compound's dual modulation of FFA3 influence experimental design?

this compound exhibits context-dependent agonism and antagonism, as seen in its suppression of serotonin-induced defecation (agonist effect) and modulation of NO release (antagonist-like activity) . To address this:

- Dose-response curves : Test varying concentrations to identify thresholds for divergent effects.

- Temporal analysis : Monitor short- vs. long-term exposure outcomes.

- Pathway-specific inhibitors : Use inhibitors of downstream signaling molecules (e.g., cAMP, Ca²⁺) to dissect mechanisms .

Q. What statistical methods are critical for interpreting IL-22 expression data in this compound studies?

- Error bars and significance testing : Use standard deviation (SD) or confidence intervals (CI) to quantify variability, as shown in IL-22 expression studies comparing this compound with butyrate and trichostatin A (TSA) .

- Multi-group ANOVA : Analyze differences across treatment groups (e.g., this compound vs. This compound + TSA) .

- Post hoc tests : Apply Tukey’s or Bonferroni corrections to adjust for multiple comparisons, especially when assessing synergistic or antagonistic interactions .

Q. How can researchers resolve discrepancies in this compound's role in immune regulation?

Conflicting data may arise from tissue-specific FFA3 expression or microbiota-derived metabolite interference (e.g., short-chain fatty acids). Strategies include:

- Microbiota depletion : Use germ-free models to eliminate confounding microbial metabolites .

- Cohort stratification : Segment data by immune cell type (e.g., Th17 vs. Treg cells) or gut region (proximal vs. distal colon) .

- Multi-omics integration : Combine transcriptomics (IL-22 pathways) and metabolomics (butyrate levels) to identify cross-talk .

Q. What are best practices for designing comparative studies between this compound and endogenous FFA3 ligands (e.g., propionate)?

- Control groups : Include propionate-treated and FFA3-knockout cohorts to isolate ligand-specific effects .

- Binding assays : Use surface plasmon resonance (SPR) or radioligand displacement to compare receptor affinity .

- Functional readouts : Measure downstream markers like cAMP levels or calcium flux to assess efficacy differences .

Eigenschaften

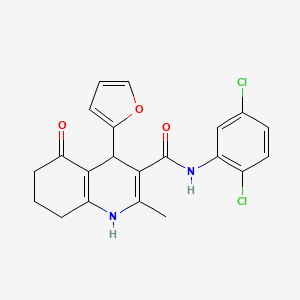

IUPAC Name |

N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYQECCGLBHGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.